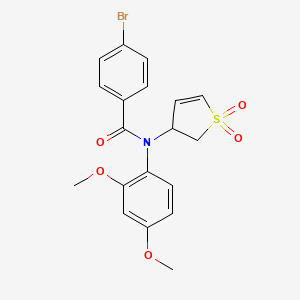
4-bromo-N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide is a useful research compound. Its molecular formula is C19H18BrNO5S and its molecular weight is 452.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-bromo-N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide is a complex organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H18BrN1O4S1 with a molecular weight of approximately 396.29 g/mol. The compound features a bromine atom, methoxy groups, and a dioxido-thiophene moiety, which contribute to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H18BrN1O4S1 |
| Molecular Weight | 396.29 g/mol |
| Structural Features | Bromine, Methoxy groups, Dioxido-thiophene moiety |
Biological Activity
Preliminary studies indicate that this compound exhibits several significant biological activities:
Anticancer Activity:
Research has shown that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have indicated that it can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .
Mechanisms of Action:
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation: The compound has been shown to interfere with key signaling pathways involved in cell growth and survival.
- Induction of Apoptosis: Studies suggest that it can trigger programmed cell death in cancer cells.
- Antioxidant Properties: The presence of methoxy groups may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Synthesis Methods
The synthesis of this compound can be achieved through several approaches:
- Direct Bromination: Utilizing bromine in the presence of suitable solvents to introduce the bromine atom.
- Condensation Reactions: Combining appropriate thiophene derivatives with benzamides under acidic or basic conditions to form the target compound.
- Functional Group Modifications: Employing various chemical reactions to introduce methoxy groups and dioxido functionalities.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Anticancer Efficacy
A study conducted on different cancer cell lines revealed that this compound exhibited IC50 values indicating potent cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results suggested that the compound could be a promising candidate for further development in cancer therapy .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by this compound in cancer cells. The study highlighted its role in modulating apoptosis-related proteins such as Bcl-2 and caspases, thereby confirming its potential as an anticancer agent .
特性
IUPAC Name |
4-bromo-N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO5S/c1-25-16-7-8-17(18(11-16)26-2)21(15-9-10-27(23,24)12-15)19(22)13-3-5-14(20)6-4-13/h3-11,15H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEABZBCXQACQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














